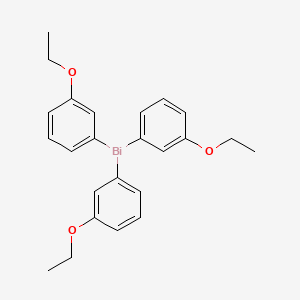
N-(2-(2-Heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl)ethylenediamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(2-Heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl)ethylenediamine is a complex organic compound characterized by its long alkyl chain and imidazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-Heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl)ethylenediamine typically involves the reaction of 2-heptadecyl-4,5-dihydro-1H-imidazole with ethylenediamine. The reaction is carried out under controlled conditions, often requiring a catalyst to facilitate the process. The reaction conditions include maintaining a specific temperature and pH to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and advanced purification techniques to achieve high yields and purity .
化学反応の分析
Types of Reactions
N-(2-(2-Heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl)ethylenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The imidazole ring allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and the presence of catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, resulting in a variety of derivatives .
科学的研究の応用
N-(2-(2-Heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl)ethylenediamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of surfactants, emulsifiers, and other industrial chemicals.
作用機序
The mechanism of action of N-(2-(2-Heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl)ethylenediamine involves its interaction with specific molecular targets. The imidazole ring can bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and pathways, resulting in the compound’s observed effects .
類似化合物との比較
Similar Compounds
2-Heptadecyl-4,5-dihydro-1H-imidazole: Shares the imidazole ring but lacks the ethylenediamine moiety.
N-[2-(2-heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]stearamide: Similar structure with a stearamide group instead of ethylenediamine.
Uniqueness
N-(2-(2-Heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl)ethylenediamine is unique due to its combination of a long alkyl chain, imidazole ring, and ethylenediamine moiety.
特性
CAS番号 |
2791-37-9 |
|---|---|
分子式 |
C24H50N4 |
分子量 |
394.7 g/mol |
IUPAC名 |
N'-[2-(2-heptadecyl-4,5-dihydroimidazol-1-yl)ethyl]ethane-1,2-diamine |
InChI |
InChI=1S/C24H50N4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24-27-21-23-28(24)22-20-26-19-18-25/h26H,2-23,25H2,1H3 |
InChIキー |
IVCPSJKBLYOZEG-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCC1=NCCN1CCNCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Acetamide, N-[3-[bis(phenylmethyl)amino]-4-methoxyphenyl]-](/img/structure/B13743353.png)

![tetrapotassium;2-[2-[2-[2-[bis(carboxylatomethyl)amino]-5-(2-diazoacetyl)phenoxy]ethoxy]-N-(carboxylatomethyl)-4-methylanilino]acetate](/img/structure/B13743361.png)

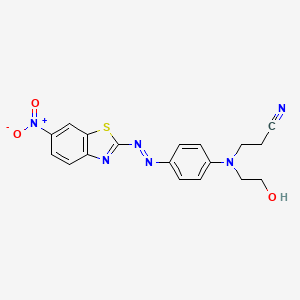

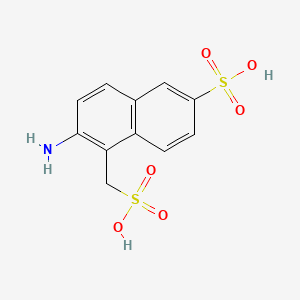

![2-[(3-chloro-2-methylphenyl)carbamoyloxy]ethyl-diethylazanium;chloride](/img/structure/B13743389.png)
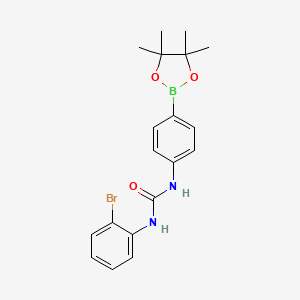
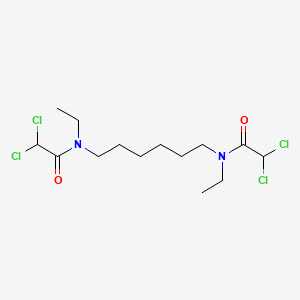
![L-Phenylalanine,4-[(1,1-dimethylethyl)thio]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-](/img/structure/B13743420.png)
